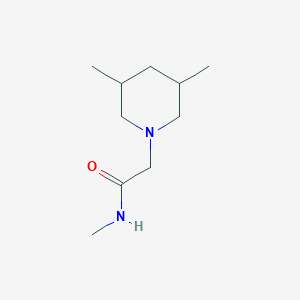
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide, also known as DMXAA or vadimezan, is a small molecule drug that has been studied extensively for its potential anti-cancer properties. DMXAA was first discovered in the 1990s and has since undergone numerous preclinical and clinical trials. In
科学的研究の応用
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, lung cancer, and breast cancer. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
作用機序
The exact mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is not fully understood. However, it is believed that 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide activates the immune system and triggers the release of cytokines, which in turn leads to the destruction of tumor cells. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to inhibit the formation of blood vessels that supply nutrients to tumors, thereby cutting off their blood supply and causing them to die.
Biochemical and Physiological Effects
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to increase the levels of cytokines in the blood, including tumor necrosis factor-alpha and interferon-gamma. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to increase the production of reactive oxygen species, which can cause DNA damage and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide for lab experiments is its potential anti-cancer properties. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to be effective against a wide range of cancer types, and it has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is a complex molecule that requires specialized equipment and expertise to synthesize and study. Additionally, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has not yet been approved for clinical use, which may limit its potential applications.
将来の方向性
There are a number of future directions for research on 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide. One area of interest is the development of more efficient synthesis methods that can produce 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide in larger quantities. Another area of interest is the optimization of the dosing and administration of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide to maximize its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide and its potential applications in cancer treatment.
合成法
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with N-methylacetamide. The resulting compound is then subjected to further reactions that lead to the formation of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide. The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8-4-9(2)6-12(5-8)7-10(13)11-3/h8-9H,4-7H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNVVQCKWELKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)



![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)